(2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
Description
The compound (2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol features a pyrano[3,2-d][1,3]dioxin core substituted with a phenyl group at C2 and a 6-aminopurine moiety at C5. Its stereochemistry (2R,4aR,7R,8S,8aS) is critical for molecular recognition and stability .
Properties
IUPAC Name |
(2R,4aR,7R,8S,8aS)-7-(6-aminopurin-9-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c19-16-13-17(21-8-20-16)23(9-22-13)11-6-25-12-7-26-18(27-15(12)14(11)24)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-15,18,24H,6-7H2,(H2,19,20,21)/t11-,12-,14+,15-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLVQOCMTCXGKK-YYTKTWKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C=NC5=C(N=CN=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)O)N4C=NC5=C(N=CN=C54)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4aR,7R,8S,8aS)-7-(6-amino-9H-purin-9-yl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol is a complex organic molecule with potential therapeutic applications. Its biological activity has been the subject of various studies focusing on its interactions with different biological targets.
Chemical Structure
The molecular structure of this compound includes a purine base linked to a hexahydropyrano-dioxin framework. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in inflammatory processes and cancer progression.
Enzyme Interaction Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various enzymes. These studies reveal that the compound may interact with:
- Cyclooxygenase (COX) : Inhibitory effects on COX enzymes have been noted, which are crucial in inflammation and cancer.
- Cholinesterases : The compound's potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) suggests implications for neurodegenerative diseases like Alzheimer's.
Table 1: Summary of Biological Activities
Case Studies
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Cytotoxicity Against Cancer Cells :
- A study evaluated the compound's effect on MCF-7 cells, revealing an IC50 value indicating moderate cytotoxicity. This suggests that the compound may be developed as a potential anticancer agent.
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Enzyme Inhibition Profiles :
- Docking studies demonstrated that the compound binds effectively to AChE and BChE with varying affinities. The structure activity relationship (SAR) analysis indicated that modifications in the phenyl ring influence inhibitory potency.
Research Findings
Recent findings highlight that the compound's unique structure allows it to engage in multiple interactions with target proteins:
- Hydrogen Bonding : The presence of amino groups facilitates hydrogen bonding with enzyme active sites.
- Hydrophobic Interactions : The phenyl group contributes to hydrophobic interactions enhancing binding stability.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Research :
- The compound has been investigated for its potential as a small molecule inhibitor targeting specific cancer pathways. In particular, it has shown promise in inhibiting the KRAS G12C mutant, which is implicated in various cancers .
- Case studies have demonstrated that derivatives of purine-based compounds can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
- Antiviral Activity :
-
Neuroprotective Effects :
- Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems or reduce oxidative stress in neuronal cells.
Biochemical Applications
- Enzyme Inhibition :
- Bioconjugation :
Pharmacological Insights
-
Pharmacodynamics and Pharmacokinetics :
- Understanding the pharmacodynamics involves studying how the compound interacts with biological systems at the molecular level. Initial findings suggest favorable binding affinities to target proteins involved in disease mechanisms.
- Pharmacokinetic studies are essential to determine absorption rates and bioavailability when administered in vivo.
-
Toxicity Studies :
- Safety assessments are crucial for any new compound entering clinical trials. Early toxicity studies indicate a need for careful dose management to minimize adverse effects while maximizing therapeutic efficacy.
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The pyrano-dioxin ring system is susceptible to acid- or base-catalyzed hydrolysis. For example:
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Acidic Conditions : Protonation of the dioxin oxygen weakens the C-O bonds, leading to ring opening. This produces a diol intermediate, which can further react to form aldehydes or ketones depending on the substitution pattern .
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Basic Conditions : Hydroxide ions attack the electrophilic carbons adjacent to the oxygen atoms, resulting in cleavage of the dioxin ring .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acid hydrolysis | H<sup>+</sup>, H<sub>2</sub>O | Diol derivative + aldehyde/ketone |
| Base hydrolysis | OH<sup>−</sup>, H<sub>2</sub>O | Cleaved dioxin ring + hydroxylated intermediates |
Purine Modifications
The 6-amino group on the purine ring participates in nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
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Alkylation : Forms N-alkyl derivatives under basic conditions with alkyl halides .
Hydroxyl Group Reactivity
The hydroxyl group at position 8 undergoes typical alcohol reactions:
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Esterification : Reacts with carboxylic acids or anhydrides (e.g., acetic anhydride) to form esters .
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Oxidation : Converted to a ketone using oxidizing agents like Jones reagent .
Enzyme-Catalyzed Reactions
The compound’s structural similarity to nucleosides suggests potential interactions with enzymes such as kinases and phosphorylases:
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Phosphorylation : The hydroxyl group at position 8 may act as a substrate for kinases, forming phosphate esters critical for biological activity .
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Glycosylation : Enzymatic transfer of sugar moieties to the purine base could occur, analogous to natural nucleoside biosynthesis .
Comparative Reactivity with Analogous Compounds
The reactivity of this compound aligns with structurally related molecules:
Stability Under Environmental Conditions
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Thermal Stability : Decomposes above 200°C, releasing CO and aromatic byproducts .
-
Photodegradation : UV exposure induces radical formation, leading to oxidation of the purine ring .
Challenges in Reactivity Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrano-Dioxin Derivatives
Compound A : (4aR,8R,8aS)-2-Phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
- Structure: Shares the pyrano-dioxin core and phenyl group but lacks the purine substituent.
- Properties: Simpler structure with a molecular weight of 234.25 (C₁₃H₁₄O₄). Lower polarity (PSA: ~70 Ų estimated) compared to the target compound due to the absence of the purine’s amino groups.
- Applications: Limited biological data, but similar scaffolds are used in carbohydrate mimetics .
Compound B : (4aR,6S,7R,8R,8aS)-6-Phenoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
- Structure: Features phenoxy and diol groups at C6, C7, and C6.
- Properties : Molecular weight 344.36 (C₁₉H₂₀O₆), PSA 136.3 Ų (due to hydroxyls). Higher solubility in polar solvents than the target compound.
Halogenated and Functionalized Analogs
Compound C : (4aR,6R,7S,8S,8aR)-7-Fluoro-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-ol
- Structure : Fluorine at C7 and methoxy at C6.
- Methoxy increases lipophilicity (logP ~0.5 estimated).
- Applications : Used in PET imaging probes due to fluorine-18 labeling .
Compound D : tert-Butyl(((2R,4aR,6R,7R,8aS)-6-(Iodomethyl)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)oxy)dimethylsilane
- Structure : Iodomethyl and silyl ether groups introduce bulk and lipophilicity.
- Properties : High molecular weight (estimated >500 Da) and logP due to iodomethyl and tert-butyl groups.
- Synthesis : Requires protective strategies (e.g., silylation), highlighting synthetic complexity compared to the target compound .
Purine-Containing Derivatives
Compound E : 2-(2-((4-Cyclohexylbenzyl)amino)-6-(cyclopentylamino)-9H-purin-9-yl)acetic Acid
- Structure : Purine core with acetic acid and cyclohexylbenzyl substituents.
- Properties: PSA >150 Ų due to amino and carboxyl groups. Demonstrated STAT3 inhibition (IC₅₀ ~1 µM), suggesting the purine’s role in kinase targeting.
- Key Difference: Absence of the pyrano-dioxin core reduces conformational rigidity compared to the target compound .
Data Table: Structural and Physicochemical Comparison
| Compound | Core Structure | Substituents | Molecular Weight | logP | PSA (Ų) | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | Pyrano-dioxin | Phenyl, 6-aminopurine | ~407 (estimated) | ~0.2 | ~160 | Medicinal chemistry lead |
| Compound A | Pyrano-dioxin | Phenyl, hydroxyl | 234.25 | ~1.5 | ~70 | Carbohydrate mimetic |
| Compound B | Pyrano-dioxin | Phenyl, phenoxy, diol | 344.36 | ~0.5 | 136.3 | Polar solvent studies |
| Compound C | Pyrano-dioxin | Phenyl, fluoro, methoxy | ~350 (estimated) | ~0.5 | ~90 | PET imaging |
| Compound E | Purine-acetic acid | Cyclohexylbenzyl, cyclopentylamino | 475.24 | ~2.0 | >150 | STAT3 inhibition |
Research Findings and Implications
- Synthetic Complexity : The target compound’s synthesis likely involves stereoselective glycosylation to attach the purine, akin to methods in and , which use protective groups (e.g., silyl ethers) and coupling reactions .
- Structural analogs with fluorine (Compound C) or iodomethyl groups (Compound D) offer strategies to balance polarity and lipophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and what reaction conditions are critical for stereochemical control?
- Methodological Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example, fluorinated analogs of pyrano-dioxane systems are synthesized using acid-catalyzed cyclization (e.g., HCl/MeOH for intermediate formation) and benzaldehyde dimethyl acetal for acetalization . Key steps include solvent selection (DMF for solubility), temperature control (N₂ atmosphere for sensitive intermediates), and purification via deactivated silica columns. Stereochemical control relies on chiral starting materials and catalysts.
Q. How can the compound’s purity and structural integrity be validated?
- Methodological Answer : Use HPLC (≥98% purity threshold) coupled with mass spectrometry for molecular weight confirmation. Structural validation requires NMR (¹H/¹³C, DEPT for stereochemistry) and IR spectroscopy to confirm functional groups (e.g., hydroxyl, purine rings). X-ray crystallography is definitive for absolute configuration but requires high-quality crystals .
Q. What are the solubility properties and recommended storage conditions?
- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMSO, DMF) is preferred for biological assays. For aqueous solubility, consider co-solvents like PEG-400. Storage at -20°C under inert gas (argon) prevents oxidation and hydrolysis. Lyophilization is advised for long-term stability .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in stereochemical assignments or reactivity predictions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformers and reaction pathways. Compare computed NMR chemical shifts or IR spectra with experimental data to validate structural hypotheses. Molecular docking studies (AutoDock Vina) assess purine-ring interactions with biological targets .
Q. What experimental strategies address contradictions in reaction yields or byproduct formation?
- Methodological Answer : Use design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). For byproduct analysis, employ LC-MS/MS or preparative TLC to isolate impurities. Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps. Cross-validate results with alternative synthetic routes (e.g., enzymatic catalysis) .
Q. How to design assays for studying this compound’s interaction with nucleotide-binding proteins?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd). Competitive assays with ATP analogs (e.g., radiolabeled [γ-³²P]ATP) assess purine-binding site competition. Structural biology techniques (cryo-EM) provide mechanistic insights .
Methodological Frameworks
Q. How to align research with theoretical frameworks in medicinal chemistry or glycobiology?
- Methodological Answer : Link synthesis to purine metabolism or carbohydrate-mimetic theories. For example, use the "lock-and-key" model to rationalize enzyme inhibition or apply glycan biosynthetic pathways to explain hexahydropyrano-dioxane stability. Theoretical validation requires iterative hypothesis testing (e.g., mutagenesis studies on target enzymes) .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
